molecular formula C17H23N3O B11454890 N-{3-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]propyl}butanamide

N-{3-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]propyl}butanamide

Cat. No.: B11454890
M. Wt: 285.4 g/mol
InChI Key: NGZCABVNXQEMSG-UHFFFAOYSA-N
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Description

N-{3-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}BUTANAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a propyl chain and a butanamide group. Benzodiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}BUTANAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole core. One common method involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The resulting benzodiazole intermediate is then subjected to alkylation reactions to introduce the prop-2-en-1-yl group.

The final step involves the coupling of the alkylated benzodiazole with butanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of N-{3-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}BUTANAMIDE follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{3-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or alkylating agents in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized benzodiazole derivatives.

    Reduction: Reduced benzodiazole derivatives.

    Substitution: Substituted benzodiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{3-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}BUTANAMIDE involves its interaction with specific molecular targets within the cell. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The benzodiazole ring plays a crucial role in its binding affinity and specificity, while the propyl and butanamide groups contribute to its overall stability and solubility.

Comparison with Similar Compounds

N-{3-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}BUTANAMIDE can be compared with other benzodiazole derivatives such as:

  • N-(Prop-2-en-1-yl)acetamide
  • N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide
  • 2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide

These compounds share similar structural features but differ in their functional groups and overall biological activities. The unique combination of the benzodiazole ring with the propyl and butanamide groups in N-{3-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}BUTANAMIDE contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H23N3O

Molecular Weight

285.4 g/mol

IUPAC Name

N-[3-(1-prop-2-enylbenzimidazol-2-yl)propyl]butanamide

InChI

InChI=1S/C17H23N3O/c1-3-8-17(21)18-12-7-11-16-19-14-9-5-6-10-15(14)20(16)13-4-2/h4-6,9-10H,2-3,7-8,11-13H2,1H3,(H,18,21)

InChI Key

NGZCABVNXQEMSG-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCCCC1=NC2=CC=CC=C2N1CC=C

Origin of Product

United States

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